molecular formula C10H10N2O2S B7464813 3,5-Diamino-2-carbomethoxy-benzthiophene

3,5-Diamino-2-carbomethoxy-benzthiophene

Cat. No. B7464813
M. Wt: 222.27 g/mol
InChI Key: MIKNJMGDJHNADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diamino-2-carbomethoxy-benzthiophene (DACB) is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a benzthiophene derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 3,5-Diamino-2-carbomethoxy-benzthiophene is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
3,5-Diamino-2-carbomethoxy-benzthiophene has been found to exhibit a range of interesting biochemical and physiological effects. It has been found to inhibit the activity of COX-2, which is involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases, such as arthritis and asthma. It has also been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior. This makes it a potential candidate for the treatment of psychiatric disorders, such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-Diamino-2-carbomethoxy-benzthiophene in lab experiments is that it is relatively easy to synthesize and purify. This makes it a convenient compound to work with in a variety of settings. However, one limitation of using 3,5-Diamino-2-carbomethoxy-benzthiophene is that its mechanism of action is not yet fully understood. This makes it difficult to design experiments that target specific pathways or processes.

Future Directions

There are many potential future directions for research on 3,5-Diamino-2-carbomethoxy-benzthiophene. One area of interest is the development of new drugs based on the structure of 3,5-Diamino-2-carbomethoxy-benzthiophene. By understanding the mechanism of action of 3,5-Diamino-2-carbomethoxy-benzthiophene, researchers may be able to design more effective drugs that target specific pathways or processes. Another area of interest is the investigation of the potential therapeutic applications of 3,5-Diamino-2-carbomethoxy-benzthiophene. By studying its effects on various biochemical and physiological processes, researchers may be able to identify new treatments for a range of diseases and disorders. Finally, there is also potential for research on the environmental impact of 3,5-Diamino-2-carbomethoxy-benzthiophene, as it is a synthetic compound that may have implications for the environment.

Scientific Research Applications

3,5-Diamino-2-carbomethoxy-benzthiophene has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of certain signaling pathways. This makes it a promising candidate for further investigation in a variety of fields, including biochemistry, pharmacology, and neuroscience.

properties

IUPAC Name

methyl 3,5-diamino-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKNJMGDJHNADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diamino-2-carbomethoxy-benzthiophene

Synthesis routes and methods

Procedure details

Ethyl 3-aminothieno[2,3-b]pyrazine-2-carboxylate (0.43 g, 1.9 mmol) prepared by the method of Schneller and Clough, J. Het. Chem., 12: 513 (1975), triphosgene (0.13 g, 0.43 mmol), triethylamine (0.44 mL, 3.2 mmol), and toluene were stirred at 25° C. for 2 h and then heated to near reflux. Triethylamine hydrochloride was removed by filtration and the filtrate was concentrated. The residue and the product from Example 79A (0.44 g, 1.6 mmol) were taken up in a small amount of toluene. After refuxing for 18 h, the reaction was concentrated and chromatographed (10% EtOH in CH2Cl2) to provide 0.24 g (3 1%) of the title compound which was converted to the HCl salt: m.p. 185° (dec); 1H NMR (300 MHz, CD3OD) δ1.63-1.98 (m, 6H), 2.69-2.85 (m, 3H), 3.20-3.41 (m, 4H), 3.60-3.82 (m, 2H), 3.84 (s, 3H), 4.11-4.16 (m, 3H), 6.77 (d, 1H), 6.81 (d, 1H), 7.16 (t, 1H), 8.77 (d, 1H), 8.84 (d, 1H); MS (DCI/NH3) m/e 478 (M+H)+; Analysis calc'd for C25H27N5O3S.HCl.H2O: C, 56.43; H, 5.68; N, 13.16; found: C, 56.00; H, 5.46; N, 12.78.
Name
Ethyl 3-aminothieno[2,3-b]pyrazine-2-carboxylate
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0.44 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.